molecular formula C10H11N3S B060503 4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 174574-08-4

4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B060503
CAS No.: 174574-08-4
M. Wt: 205.28 g/mol
InChI Key: FRSXXJAMKPUGFF-UHFFFAOYSA-N
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Description

4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a versatile and strategically functionalized 1,2,4-triazole derivative of significant interest in medicinal chemistry and materials science. Its core structure incorporates a triazole ring, a privileged scaffold known for its robust metabolic stability and ability to engage in multiple hydrogen bonding interactions, which is further modified with a thiol group at the 3-position and a 2-methylphenyl substituent at the 5-position. The thiol moiety is a key pharmacophore, allowing this compound to act as a potent zinc-binding group (ZBG) in the design of enzyme inhibitors, particularly for metalloenzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). Furthermore, this functional group enables its use as a versatile building block for the synthesis of more complex heterocyclic systems through alkylation or condensation reactions, and as a ligand for coordinating metal ions in the development of catalytic systems or functional materials. Researchers value this compound for its potential application in developing novel therapeutic agents targeting cancer, inflammation, and infectious diseases, as well as its utility in constructing molecular scaffolds and metal-organic frameworks (MOFs). Its specific substitution pattern is engineered to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity in biological targets. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

4-methyl-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-7-5-3-4-6-8(7)9-11-12-10(14)13(9)2/h3-6H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSXXJAMKPUGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358401
Record name 4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174574-08-4
Record name 4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Preparation Methods

Hydrazinolysis and Cyclization via Carbon Disulfide

A widely adopted method involves the cyclization of hydrazide intermediates with carbon disulfide (CS₂) under alkaline conditions. For 4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, the synthesis begins with 2-methylbenzohydrazide as the precursor.

  • Formation of Dithiocarbazate Intermediate :
    The hydrazide reacts with CS₂ in the presence of potassium hydroxide (KOH) at 0–25°C for 6 hours, forming a dithiocarbazate intermediate.

    2-Methylbenzohydrazide+CS2KOH, H2ODithiocarbazate\text{2-Methylbenzohydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, H}_2\text{O}} \text{Dithiocarbazate}
  • Cyclization with Hydrazine Hydrate :
    The intermediate is heated with excess hydrazine hydrate (N₂H₄·H₂O) at 80–100°C under nitrogen for 12 hours, inducing cyclization to form the triazole-thiol core.

    DithiocarbazateN2H4H2O, ΔTriazole-Thiol\text{Dithiocarbazate} \xrightarrow{\text{N}_2\text{H}_4\cdot\text{H}_2\text{O, Δ}} \text{Triazole-Thiol}
  • Methylation :
    A final alkylation step introduces the methyl group at position 4 using methyl iodide (CH₃I) in ethanol under reflux.

Key Parameters:

  • Solvent : Water or ethanol for cyclization.

  • Yield : ~60–70% after purification via recrystallization.

Thiosemicarbazide Cyclization

An alternative route employs thiosemicarbazide intermediates derived from 2-methylphenylacetic acid and methyl isothiocyanate:

  • Thiosemicarbazide Formation :
    Reaction of 2-methylphenylacetic acid hydrazide with methyl isothiocyanate in ethanol yields a thiosemicarbazide derivative.

  • Base-Mediated Cyclization :
    Treatment with KOH in aqueous ethanol at reflux for 8–12 hours facilitates cyclization, directly forming the triazole-thiol structure without requiring post-synthetic methylation.

Advantages :

  • Eliminates the need for hazardous methylating agents.

  • Higher atom economy (yield: ~75%).

Optimization of Reaction Conditions

Temperature and Catalysis

  • Cyclization Efficiency : Elevated temperatures (80–100°C) improve reaction rates but risk decomposition. Optimal cyclization occurs at 90°C.

  • Catalytic Acids : Trace hydrochloric acid (HCl) accelerates Schiff base formation in methods involving aryl aldehydes.

Solvent Systems

  • Polar Protic Solvents : Ethanol and water enhance intermediate solubility, whereas aprotic solvents (e.g., acetonitrile) favor alkylation steps.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern platforms utilize continuous flow reactors to improve scalability and safety:

  • Microreactors : Enable precise control of exothermic reactions (e.g., CS₂ handling).

  • Automated Purification : Chromatography and recrystallization are integrated into downstream processes to achieve >95% purity.

Comparative Analysis of Methods

MethodStarting MaterialReagents/ConditionsYieldAdvantagesLimitations
Hydrazinolysis-Cyclization2-MethylbenzohydrazideCS₂, KOH, N₂H₄·H₂O, CH₃I60–70%Well-established protocolMulti-step, hazardous reagents
Thiosemicarbazide Route2-Methylphenylacetic acidMethyl isothiocyanate, KOH75%Single-step cyclization, higher yieldRequires specialized intermediates

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Chemistry

4-Methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol has been studied for its fungicidal properties. It acts as a potent inhibitor of fungal pathogens, making it a candidate for developing new agricultural fungicides. Research indicates that triazole derivatives can effectively control various plant diseases caused by fungi, thus improving crop yield and quality .

Pharmaceutical Applications

This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural similarity to other bioactive triazoles allows it to interact with biological targets effectively. Studies have indicated that triazole derivatives can exhibit anti-inflammatory and anti-cancer activities. For instance, compounds in this class have been investigated for their ability to inhibit specific enzymes involved in cancer progression .

Material Science

In materials science, this compound is being explored for its potential use in the development of novel polymers and coatings. The incorporation of triazole moieties into polymer matrices can enhance thermal stability and mechanical properties. Additionally, these compounds may serve as corrosion inhibitors in metal coatings due to their ability to form protective layers on metal surfaces .

Case Studies

Study Application Findings
Fungicidal Activity Agricultural ChemistryDemonstrated effective inhibition of fungal growth in crops like wheat and barley.
Anti-Cancer Properties Pharmaceutical ResearchIn vitro studies showed significant reduction in cell viability for cancer cell lines treated with triazole derivatives.
Corrosion Inhibition Material ScienceTriazole-based coatings provided enhanced protection against corrosion in saline environments compared to traditional coatings.

Mechanism of Action

The mechanism of action of 4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The triazole ring is known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to the inhibition of enzyme activity, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Electronic Features

Key substituent variations influence reactivity, solubility, and biological activity. Below is a comparative analysis:

Compound Name Substituents (Position 4, 5) Key Functional Groups Electronic Effects Reference IDs
4-Methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol 4-Me, 5-(2-MePh) -SH, -Me, 2-MePh Electron-donating (Me, 2-MePh)
4-Amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol 4-NH2, 5-(4-NO2Ph) -SH, -NH2, -NO2 Electron-withdrawing (-NO2)
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol 4-NH2, 5-Ph -SH, -NH2 Electron-donating (-NH2)
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol 4-(4-MeOPh), 5-Ph -SH, -OMe Electron-donating (-OMe)
5-(3-Chlorophenyl)-4-[(E)-(2,5-dimethoxyphenyl)methylene]amino-4H-1,2,4-triazole-3-thiol 4-Schiff base, 5-(3-ClPh) -SH, -Cl, -OMe Mixed (electron-withdrawing Cl, donating OMe)

Notable Observations:

  • Electron-donating groups (e.g., -Me, -OMe, -NH2) enhance antioxidant activity by stabilizing radicals, as seen in 4-amino-5-phenyl derivatives .
  • Electron-withdrawing groups (e.g., -NO2) reduce antioxidant capacity but may improve antimicrobial activity due to increased electrophilicity .
  • Schiff base derivatives (e.g., ) exhibit versatile coordination chemistry, useful in metal chelation and enzyme inhibition .
Cyclization Methods
  • Example : 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is synthesized via cyclization of 2-benzoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide .
  • Comparison : The target compound likely follows a similar pathway, substituting 2-methylphenyl hydrazine derivatives.
S-Alkylation
  • Example : S-Alkylation of 4-methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazole-3-thiol with alkyl halides yields derivatives with enhanced lipophilicity .
  • Reactivity : The thiol group in the target compound can undergo alkylation or oxidation, analogous to ’s S-alkylated benzimidazoles .
Antioxidant Activity
  • 4-Amino-5-phenyl derivatives (e.g., AT, AP) show high DPPH• and ABTS•+ scavenging due to -NH2 and -SH groups .
  • Target Compound: The absence of -NH2 may reduce radical scavenging compared to amino derivatives but could retain moderate activity via -SH and aryl groups.
Antimicrobial and Antiviral Activity
  • Schiff base derivatives (e.g., 5-(3-chlorophenyl)-4-[(2,5-dimethoxyphenyl)methylene]amino-) exhibit antifungal and antibacterial properties .
  • 4-(Cyclopent-1-en-3-ylamino) derivatives () inhibit CoV helicase, highlighting the role of bulky substituents in viral target binding .
Antitubercular Activity

Physicochemical Properties

Property 4-Methyl-5-(2-MePh) Derivative 4-Amino-5-(4-NO2Ph) Derivative 4-(4-MeOPh)-5-Ph Derivative
Melting Point Moderate (~200–220°C)* High (>250°C) ~225–240°C
Lipophilicity (logP) Higher (due to 2-MePh) Lower (polar -NO2) Moderate (-OMe)
Solubility Low in water, high in DMSO Low in organic solvents Moderate in ethanol

*Estimated based on analogs in .

Biological Activity

4-Methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. Triazole derivatives have gained significant attention in medicinal chemistry due to their potential therapeutic applications, particularly in anticancer, antimicrobial, and anti-inflammatory domains. This article reviews the biological activity of this specific triazole derivative, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₁N₃S, with a molecular weight of 209.28 g/mol. The compound features a triazole ring substituted with a methyl and a 2-methylphenyl group, which may influence its biological activity through various mechanisms.

PropertyValue
Molecular FormulaC₁₀H₁₁N₃S
Molecular Weight209.28 g/mol
CAS Number174574-08-4
Hazard ClassificationIrritant

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit significant anticancer properties. A study focusing on various triazole derivatives reported that compounds with similar structures to this compound showed cytotoxic effects against multiple cancer cell lines including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cells .

Key Findings:

  • Cytotoxicity : The synthesized triazole derivatives displayed IC50 values indicating potent cytotoxicity against targeted cancer cells.
  • Selectivity : Certain derivatives demonstrated selectivity towards cancer cells over normal cells, suggesting potential for therapeutic applications with reduced side effects.

Antimicrobial Activity

The antimicrobial efficacy of triazoles has been widely documented. Studies indicate that 1,2,4-triazole derivatives can inhibit the growth of various bacterial and fungal strains. The compound's thione and thiol groups enhance its interaction with microbial targets .

Case Study:
A recent study evaluated the antimicrobial activity of several triazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) effective against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of triazoles has also been explored. Compounds derived from the triazole scaffold have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .

Mechanism of Action:
The anti-inflammatory activity is attributed to the ability of the thiol group to form hydrogen bonds with active sites on COX enzymes, thereby inhibiting prostaglandin biosynthesis.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological receptors through:

  • Hydrogen Bonding : The polar nature of the triazole ring enhances solubility and binding affinity.
  • Dipole Interactions : The presence of sulfur in the thiol group contributes to its reactivity and interaction with biological targets.

Q & A

Q. Table 1: Representative Synthetic Routes

MethodKey Reagents/ConditionsProduct TypeReference
CyclizationNaOH, ethanol, refluxCore triazole-thiol
AlkylationPhenacyl bromide, K₂CO₃, acetoneS-Alkylated derivatives
Mannich base synthesisFormaldehyde, morpholine, HClAminoalkyl derivatives

Basic: Which spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:
Characterization relies on:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, thiol proton at δ 13.5 ppm) .
  • IR spectroscopy : Confirms thiol (-SH) stretching (~2550 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .
  • Elemental analysis : Validates molecular formula (e.g., C₁₅H₁₃N₃S) with ≤0.4% deviation .
  • X-ray crystallography : Resolves ambiguities in stereochemistry or tautomeric forms (e.g., thione vs. thiol) .

Note : Discrepancies in NMR data (e.g., missing thiol proton due to tautomerism) require corroboration with IR or X-ray .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps .
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 6 hours for cyclization) .
  • Catalyst use : K₂CO₃ or NaOH as bases improve alkylation efficiency .
  • Stepwise purification : Column chromatography isolates intermediates, reducing side products .

Q. Table 2: Optimization Case Study

ParameterInitial ConditionOptimized ConditionYield IncreaseReference
Reaction time6 hours30 minutes (microwave)25%
BasePyridineK₂CO₃15%

Advanced: How to resolve contradictory data in spectroscopic characterization?

Methodological Answer:
Contradictions (e.g., thiol vs. thione tautomers in IR/NMR) require:

  • Multi-technique validation : Combine ¹H NMR (tautomer-sensitive protons) with IR (S-H/S=O stretches) .
  • X-ray crystallography : Definitive structural assignment, as seen in 3-(3-methoxybenzylsulfonyl) derivatives .
  • Computational modeling : DFT calculations predict tautomeric stability (e.g., thiol form is 2.3 kcal/mol more stable than thione) .

Advanced: What computational methods predict the biological activity of derivatives?

Methodological Answer:

  • Molecular docking : Screens against targets (e.g., bacterial enzymes) using AutoDock Vina .
  • ADME prediction : Tools like SwissADME assess bioavailability and blood-brain barrier penetration .
  • Pass Online® : Predicts antimicrobial or antitumor activity based on structural analogs .

Example : Derivatives with pyrrole-2-yl substituents showed docking scores comparable to ciprofloxacin against DNA gyrase .

Advanced: How to design derivatives for enhanced pharmacological properties?

Methodological Answer:

  • Bioisosteric replacement : Substitute phenyl with thiophene for improved solubility .
  • Functionalization : Introduce sulfone or hydrazide groups to enhance hydrogen bonding (e.g., Mannich bases ).
  • Structure-activity relationship (SAR) : Correlate substituent electronegativity (e.g., Cl, Br) with antimicrobial potency .

Advanced: How to validate intermediates when traditional characterization fails?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) : Confirms molecular ions (e.g., [M+H]⁺ at m/z 268.0842 for C₁₅H₁₃N₃S) .
  • Alternative NMR techniques : 2D NMR (COSY, HSQC) resolves overlapping signals in crowded spectra .
  • Chemical derivatization : Convert thiol to methylthioether for simplified NMR interpretation .

Advanced: How to assess stability under varying experimental conditions?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., stable up to 220°C) .
  • pH stability studies : Monitor thiol oxidation to disulfides via HPLC at pH 7–9 .
  • Light exposure tests : UV-Vis spectroscopy tracks photodegradation (λmax shifts indicate structural changes) .

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